molecular formula C8H12N2O3 B1532859 ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate CAS No. 1297546-22-5

ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B1532859
CAS No.: 1297546-22-5
M. Wt: 184.19 g/mol
InChI Key: HAVGYLPMVBRFCV-UHFFFAOYSA-N
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Description

Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate is a chemical compound with the CAS Number: 1297546-22-5 . It has a molecular weight of 184.19 . It is commonly known as EPMC.


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2O3/c1-3-13-8(11)7-4-6(5-12-2)9-10-7/h4H,3,5H2,1-2H3,(H,9,10) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Chemical Applications

Pyrazole derivatives, similar to "ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate", are extensively used in the synthesis of condensed pyrazoles and other heterocyclic compounds. For instance, ethyl 3‐ and 5‐triflyloxy‐1H‐pyrazole‐4‐carboxylates have been utilized as precursors in Sonogashira-type cross-coupling reactions to obtain condensed pyrazoles, demonstrating the role of such compounds in facilitating complex chemical transformations (Arbačiauskienė et al., 2011).

Material Science and Catalysis

In the realm of material science, pyrazole derivatives are investigated for their potential applications in catalysis and material synthesis. Their unique structural properties make them suitable candidates for creating materials with novel properties.

Pharmacological Research

While this search was limited to excluding drug use and dosage information, it's important to note that pyrazole derivatives are also a subject of extensive research in pharmacology for their potential therapeutic properties. These compounds are explored for their bioactivity, including antimicrobial, anti-inflammatory, and anticancer activities.

Methodological Innovations

Research on pyrazole derivatives often involves methodological innovations, such as the development of new synthetic pathways, the use of ultrasound irradiation for synthesis, and the exploration of green chemistry principles. For example, the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation showcases the efficiency and regioselectivity of modern synthetic methods (Machado et al., 2011).

Environmental and Corrosion Studies

Moreover, pyrazole derivatives are studied for their inhibitive effects on the corrosion of metals in aggressive environments, indicating their potential applications in industrial maintenance and protection (Tebbji et al., 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

Future Directions

While specific future directions for this compound are not mentioned in the sources I found, it’s worth noting that similar compounds are often subjects of ongoing research in various fields . This includes the development of new synthesis methods, exploration of novel applications, and investigation of their biological activity .

Properties

IUPAC Name

ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-3-13-8(11)7-4-6(5-12-2)9-10-7/h4H,3,5H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVGYLPMVBRFCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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